molecular formula C16H15N3O4S B11113279 6-nitro-N-(1-phenylpropan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

6-nitro-N-(1-phenylpropan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B11113279
M. Wt: 345.4 g/mol
InChI Key: JPCSCMDJYJDNET-UHFFFAOYSA-N
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Description

6-nitro-N-(1-phenylpropan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-N-(1-phenylpropan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of 1,2-benzothiazole, followed by the introduction of the N-(1-phenylpropan-2-yl) group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-nitro-N-(1-phenylpropan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, each with unique chemical and biological properties

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown promising biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-nitro-N-(1-phenylpropan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-aminobenzothiazole
  • 6-nitrobenzothiazole
  • N-(1-phenylpropan-2-yl)benzothiazole

Uniqueness

What sets 6-nitro-N-(1-phenylpropan-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the N-(1-phenylpropan-2-yl) group enhances its reactivity and potential for therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

6-nitro-1,1-dioxo-N-(1-phenylpropan-2-yl)-1,2-benzothiazol-3-imine

InChI

InChI=1S/C16H15N3O4S/c1-11(9-12-5-3-2-4-6-12)17-16-14-8-7-13(19(20)21)10-15(14)24(22,23)18-16/h2-8,10-11H,9H2,1H3,(H,17,18)

InChI Key

JPCSCMDJYJDNET-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2

Origin of Product

United States

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